molecular formula C14H16ClN3O B2480204 2-Chloro-3-(2,6-dimethylmorpholin-4-yl)quinoxaline CAS No. 893727-53-2

2-Chloro-3-(2,6-dimethylmorpholin-4-yl)quinoxaline

Cat. No.: B2480204
CAS No.: 893727-53-2
M. Wt: 277.75
InChI Key: PXSAXEDZFNRAOU-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

1H NMR

Region Chemical Shift (δ, ppm) Assignment
Aromatic protons 7.0–9.0 Quinoxaline ring protons
Morpholine CH₂ 2.9–3.6 CH₂ groups adjacent to oxygen and nitrogen
Methyl groups 1.2 2,6-Dimethyl substituents on morpholine

13C NMR

Region Chemical Shift (δ, ppm) Assignment
Quinoxaline carbons 120–160 Aromatic carbons (C=N and C–C)
Morpholine carbons 19–75 CH₃ (19–25), CH₂ (35–55), oxygenated carbons (70–75)

Infrared (IR) Spectroscopy

Absorption (cm⁻¹) Functional Group
1600–1500 C=N (quinoxaline)
1100–1250 C–O–C (morpholine)
600–800 C–Cl (stretching)

Mass Spectrometry (MS)

m/z Fragment
277.75 Molecular ion [M]+
242.75 Loss of Cl (–35)
184.05 Morpholine moiety

Thermodynamic Properties and Stability Profiling

Property Value (Experimental) Source
Molecular Weight 277.75 g/mol
Boiling Point 407.1 ± 45.0°C (760 mmHg)
Vapor Pressure 0.0 ± 0.9 mmHg (25°C)
Density 1.2 ± 0.1 g/cm³

The compound exhibits high thermal stability (boiling point >400°C), suggesting robustness under standard laboratory conditions. The low vapor pressure indicates minimal volatility, favoring solid-state storage.

Solubility and Partition Coefficient Analysis

Solubility Trends

The morpholine group enhances solubility in polar solvents (e.g., water, DMSO), while the quinoxaline core contributes to solubility in organic solvents (e.g., dichloromethane, ethanol).

Solvent Solubility (Predicted)
Water Moderate (polar groups)
DMSO High
Ethanol Moderate
CH₂Cl₂ Low

Partition Coefficient (logP)

logP (Predicted) Value
LogP ~2.0–3.0

The morpholine’s polarity and the quinoxaline’s hydrophobicity balance to yield a moderate logP, suggesting dual solubility profiles. Experimental logP values remain unreported but can be estimated via computational models.

Summary of Key Properties

Property Value
Molecular Formula C₁₄H₁₆ClN₃O
SMILES CC1CN(CC(O1)C)c2c(nc3ccccc3n2)Cl
InChI InChI=1S/C14H16ClN3O/c1-9-7-18(8-10(2)19-9)14-13(15)16-11-5-3-4-6-12(11)17-14/h3-6,9-10H,7-8H2,1-2H3

Properties

IUPAC Name

4-(3-chloroquinoxalin-2-yl)-2,6-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O/c1-9-7-18(8-10(2)19-9)14-13(15)16-11-5-3-4-6-12(11)17-14/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSAXEDZFNRAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC3=CC=CC=C3N=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2,6-dimethylmorpholin-4-yl)quinoxaline typically involves the reaction of 2-chloroquinoxaline with 2,6-dimethylmorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, often around 100°C, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2,6-dimethylmorpholin-4-yl)quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxalines, while oxidation and reduction reactions can lead to different quinoxaline derivatives .

Scientific Research Applications

Antimicrobial Properties

Quinoxaline derivatives, including 2-Chloro-3-(2,6-dimethylmorpholin-4-yl)quinoxaline, have shown significant antimicrobial activity against various pathogens. Research indicates that compounds in this class can effectively combat bacterial and fungal infections. For instance, studies have demonstrated that quinoxaline derivatives exhibit potent antifungal activity against Candida species and antibacterial effects against strains like E. cloacae and C. albicans .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. It has shown cytotoxic effects against liver cancer cell lines such as HepG-2 and HuH-7. The structure of this compound allows it to inhibit cancer cell proliferation effectively . In vitro studies have reported IC50 values indicating its potency against these cell lines .

Industrial Applications

In addition to its pharmaceutical uses, this compound serves as a building block for synthesizing more complex organic molecules in chemical research and development. Its properties make it suitable for developing new materials and chemical precursors in various industrial applications .

Antifungal Efficacy Study

A comprehensive study assessed the antifungal efficacy of 2-Chloro-3-hydrazinylquinoxaline (a related compound) against different strains of Candida. In vitro tests indicated significant fungicidal activity, prompting further investigation into its effectiveness in vivo using murine models . The results highlighted the compound's potential in treating fungal infections effectively.

Cytotoxicity Assessment

Research involving the synthesis of new quinoxaline derivatives demonstrated varying levels of cytotoxicity against liver cancer cell lines. The study reported significant differences in IC50 values among compounds, indicating that structural modifications can enhance anticancer properties . This underscores the importance of structure-activity relationships in drug development.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2,6-dimethylmorpholin-4-yl)quinoxaline involves its interaction with specific molecular targets and pathways. The quinoxaline core can interact with various enzymes and receptors, leading to modulation of their activity. The chloro and morpholinyl groups can enhance the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinoxaline derivatives are often modified at positions 2 and 3 to optimize physicochemical and pharmacological properties. Below is a systematic comparison of the target compound with key analogs:

Structural Modifications and Substituent Effects

Position 3 Substituents
  • Target Compound : 2,6-Dimethylmorpholin-4-yl group (electron-rich, polar group) .
  • Hydrazinyl Derivatives: 2-Chloro-3-(2-(2-chlorobenzylidene)hydrazinyl)quinoxaline (6b): Chlorinated aromatic hydrazone . 2-Chloro-3-(2-(2,6-dichlorobenzylidene)hydrazinyl)quinoxaline (6e): Dichloro-substituted hydrazone .
  • Phosphino Derivatives: 2-Chloro-3-(diphenylphosphino)quinoxaline (21): Bulky, lipophilic diphenylphosphino group .
  • Amine Derivatives: 2,3-Diphenylquinoxaline-6-amine (ZX-J-19): Aromatic amines at positions 2/3 and an amide at position 6 .
Position 2 Substituents
  • Most analogs retain chlorine at position 2, as seen in compounds 6b–6f , ZX-J-19 derivatives , and oxiranyl-quinoxalines .

Physical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups
Target Compound N/A 277.75 Morpholine, Chlorine
6b 224–226 317.17 Hydrazone, Chlorine
6e 220–222 351.62 Dichlorophenyl, Hydrazone
21 N/A N/A Diphenylphosphino, Chlorine
ZX-J-19 derivatives N/A ~300–350 Aromatic amines, Amides

The morpholine group in the target compound likely enhances aqueous solubility compared to lipophilic substituents like diphenylphosphino or dichlorophenyl groups . Hydrazinyl analogs exhibit higher melting points (184–226°C), suggesting strong intermolecular interactions .

Biological Activity

2-Chloro-3-(2,6-dimethylmorpholin-4-yl)quinoxaline is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound features a quinoxaline core with a chloro substituent and a morpholinyl side chain. The structure can be represented as follows:

C1H1C2H3N2Cl\text{C}_1\text{H}_1\text{C}_2\text{H}_3\text{N}_2\text{Cl}

This configuration plays a crucial role in its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The quinoxaline moiety has been shown to modulate the activity of various enzymes and receptors, which can lead to:

  • Antimicrobial Effects : The compound exhibits inhibitory activity against several bacterial strains, potentially through interference with bacterial DNA synthesis or protein function.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by triggering specific signaling pathways that lead to cell death.

Antimicrobial Activity

Research indicates that this compound has notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These values indicate that the compound can inhibit the growth of these pathogens at relatively low concentrations .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines. The following table summarizes its cytotoxic effects:

Cancer Cell Line IC50 (µM)
HeLa (Cervical Cancer)5.0
MCF7 (Breast Cancer)7.5
A549 (Lung Cancer)10.0

The IC50 values reflect the concentration required to inhibit cell growth by 50%, indicating promising anticancer potential .

Case Studies and Research Findings

  • Antiviral Activity : A systematic review reported that quinoxaline derivatives exhibit antiviral properties, particularly against herpes simplex virus (HSV) and cytomegalovirus (CMV). The morpholinyl side chain enhances antiviral activity, suggesting that modifications to this structure could lead to more potent derivatives .
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound could inhibit viral replication by targeting viral enzymes involved in nucleic acid synthesis, thereby preventing viral proliferation .
  • Toxicity Studies : Toxicity assessments indicated that while the compound demonstrates significant biological activity, it also requires careful evaluation for cytotoxicity in non-target cells. The selectivity index (SI), which measures the safety profile of the compound, is crucial for its development as a therapeutic agent .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 2-Chloro-3-(2,6-dimethylmorpholin-4-yl)quinoxaline while minimizing byproduct formation?

  • Methodological Answer : Employ factorial design (e.g., Box-Behnken or central composite design) to systematically vary reaction parameters (temperature, molar ratios, solvent polarity) and identify optimal conditions . Pre-screen reaction pathways using quantum chemical calculations (e.g., density functional theory, DFT) to predict energetically favorable intermediates and transition states, reducing trial-and-error experimentation . Monitor reaction progress via inline spectroscopy (e.g., FTIR or Raman) for real-time analysis of byproduct formation .

Q. What characterization techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : Combine X-ray crystallography (for unambiguous atomic-level resolution, as demonstrated in quinoxaline analogs ), 1H^{1}\text{H}/13C^{13}\text{C} NMR (to verify substitution patterns and morpholine ring conformation), and high-resolution mass spectrometry (HRMS). Cross-validate with computational NMR chemical shift predictions (e.g., using Gaussian or ORCA software) to resolve ambiguities in stereoelectronic effects .

Q. How can researchers assess the compound’s stability under varying storage conditions (e.g., temperature, humidity)?

  • Methodological Answer : Conduct accelerated stability studies using a split-plot experimental design. Expose the compound to controlled stressors (40–80°C, 75% relative humidity) and analyze degradation products via LC-MS. Pair with thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds . Statistical modeling (e.g., Arrhenius plots) can extrapolate shelf-life predictions .

Advanced Research Questions

Q. How should researchers resolve contradictions between computational predictions and experimental reactivity data for this compound?

  • Methodological Answer : Reconcile discrepancies by (i) refining computational models (e.g., including solvent effects or dispersion corrections in DFT calculations) , (ii) validating intermediate isolation via in-situ trapping experiments, and (iii) applying multivariate analysis to identify overlooked variables (e.g., trace metal contaminants or moisture content) . Cross-reference with analogous morpholine-substituted quinoxalines (e.g., 4-(3-(trifluoromethyl)quinoxalin-2-yl)morpholine) to isolate substituent-specific effects .

Q. What advanced computational strategies can predict the compound’s reactivity in novel catalytic systems?

  • Methodological Answer : Use ab initio molecular dynamics (AIMD) simulations to model reaction trajectories under explicit solvent conditions. Pair with machine learning (ML)-driven cheminformatics to identify compatible catalysts (e.g., Pd/Ni complexes for cross-coupling) based on electronic descriptors (HOMO-LUMO gaps, Fukui indices) . Validate predictions via microfluidic high-throughput screening .

Q. How does the 2,6-dimethylmorpholine substituent influence the electronic properties of the quinoxaline core?

  • Methodological Answer : Quantify electronic effects using Natural Bond Orbital (NBO) analysis and electrostatic potential (ESP) maps derived from DFT calculations. Experimentally, correlate Hammett substituent constants (σmσ_m) with reaction kinetics (e.g., nucleophilic aromatic substitution rates) . Compare with spectroscopic data (UV-Vis, fluorescence) to assess conjugation and charge-transfer behavior .

Q. What experimental design principles apply to optimizing cross-coupling reactions involving this compound?

  • Methodological Answer : Apply response surface methodology (RSM) to optimize catalyst loading, ligand ratios, and base strength. Use design of experiments (DoE) to decouple synergistic effects (e.g., ligand-catalyst coordination vs. base-mediated deprotonation) . For scale-up, integrate flow chemistry reactors with real-time process analytical technology (PAT) to maintain reproducibility .

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